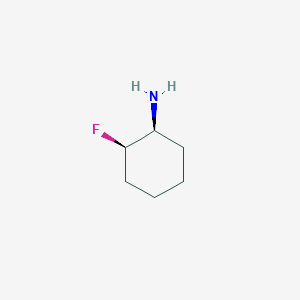

(1S,2R)-2-fluorocyclohexan-1-amine

Description

Significance of Fluorine in Organic Molecules for Advanced Materials and Chemical Biology Applications

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.comwikipedia.org The carbon-fluorine bond is the strongest in organic chemistry, imparting significant stability to the molecule. nih.gov This stability is a desirable trait in the development of advanced materials, leading to enhanced thermal and chemical resistance. youtube.com In the realm of chemical biology and medicinal chemistry, fluorination is a widely used strategy to improve the metabolic stability and bioavailability of drug candidates. wikipedia.orgresearchgate.net The high electronegativity of fluorine can also influence the acidity or basicity of nearby functional groups and modulate the molecule's conformation, which can be crucial for its interaction with biological targets. researchgate.netnih.gov Fluorinated compounds are found in approximately 20% of all commercialized pharmaceuticals, highlighting the profound impact of this element. wikipedia.org

Importance of Chiral Amines as Building Blocks in Asymmetric Synthesis

Chiral amines are indispensable components in the field of asymmetric synthesis, serving as versatile building blocks for the construction of complex, enantiomerically pure molecules. sigmaaldrich.com They are integral to a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govacs.org It is estimated that 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov Their utility extends to their use as chiral auxiliaries, resolving agents for racemic mixtures, and as ligands in transition metal-catalyzed reactions, enabling the synthesis of other chiral molecules with high enantioselectivity. sigmaaldrich.comnih.gov The development of efficient methods for the synthesis of chiral amines, such as the asymmetric hydrogenation of imines, is a major focus of contemporary organic chemistry. nih.gov

Overview of Cyclohexylamine (B46788) Scaffolds in Modern Organic Chemistry

The cyclohexyl ring is a prevalent structural motif in organic chemistry, offering a three-dimensional framework that can be strategically functionalized. Cyclohexylamine scaffolds, which combine this ring system with an amine group, are particularly important. The conformational properties of the cyclohexane (B81311) ring, existing primarily in a chair conformation, allow for precise spatial arrangement of substituents. This has significant implications in drug design, where the orientation of functional groups can dictate binding affinity to a biological target. st-andrews.ac.uk The diversity of organic compounds has been analyzed using the concept of molecular frameworks, where the scaffold of a molecule consists of its ring systems and the chains connecting them. nih.govresearchgate.net The development of new synthetic methods to create complex and diverse cyclohexylamine scaffolds is an active area of research, aiming to expand the accessible chemical space for various applications. rsc.org

Contextualizing (1S,2R)-2-fluorocyclohexan-1-amine within Fluorinated Cyclohexylamine Research

This compound is a specific stereoisomer of a fluorinated cyclohexylamine. Its structure is defined by the cis relationship between the fluorine atom at the C2 position and the amine group at the C1 position, with a specific absolute stereochemistry of (1S,2R). Research into fluorinated cyclohexylamines focuses on understanding how the interplay between the fluorine atom and the amine group on the cyclohexane ring influences the molecule's properties and reactivity. nih.gov The synthesis of specific stereoisomers, such as this compound, is crucial for investigating their potential as chiral building blocks or as components of biologically active molecules. The development of synthetic routes to access such precisely functionalized cyclohexanes is a key challenge and an area of ongoing investigation. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(1S,2R)-2-fluorocyclohexan-1-amine |

InChI |

InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2/t5-,6+/m1/s1 |

InChI Key |

ZFZUTWAYBJFSIL-RITPCOANSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)F |

Canonical SMILES |

C1CCC(C(C1)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s,2r 2 Fluorocyclohexan 1 Amine and Its Chiral Analogues

Stereoselective and Enantioselective Synthesis Approaches

The precise installation of both a fluorine atom and an amino group onto a cyclohexane (B81311) ring with specific stereochemistry presents a considerable synthetic challenge. Researchers have devised several sophisticated strategies to control the absolute and relative stereochemistry of these functional groups.

Asymmetric Fluorination Strategies for Cyclohexanone (B45756) Derivatives

A prominent approach to introduce a fluorine atom stereoselectively involves the asymmetric fluorination of a prochiral cyclohexanone derivative. This strategy often employs chiral catalysts to control the facial selectivity of the fluorinating agent's attack on an enolate or enamine intermediate.

One notable method involves the merger of two catalytic cycles: chiral anion phase-transfer catalysis to activate an electrophilic fluorine source like Selectfluor, and enamine catalysis using a protected amino acid. acs.org This dual-catalysis approach has been successfully applied to the direct asymmetric fluorination of α-substituted cyclohexanones, thereby generating quaternary fluorine-containing stereocenters with high enantioselectivity. acs.org The success of this method relies on the synergistic action of both chiral catalysts operating in a matched sense. acs.org

| Catalyst System | Substrate | Fluorinating Agent | Outcome |

| Chiral Anion Phase-Transfer Catalyst & Protected Amino Acid | α-Substituted Cyclohexanone | Selectfluor | High enantioselectivity for quaternary fluorine-containing stereocenters acs.org |

Reductive Amination Routes from Fluorinated Cyclohexanones

Once a fluorinated cyclohexanone is obtained, stereoselective reductive amination can be employed to introduce the amine group. The stereochemical outcome of the reduction is often influenced by the steric hindrance imposed by the fluorine atom and the choice of reducing agent and reaction conditions. This approach is a common strategy for accessing cyclic β-fluoroamines. nih.gov

Nucleophilic Ring Opening Reactions of Cyclohexyl-Substituted Intermediates

An alternative and powerful strategy involves the nucleophilic ring-opening of strained cyclic intermediates, such as aziridines or episulfonium ions, with a fluoride (B91410) source. This approach allows for the concomitant installation of the fluorine and nitrogen functionalities with well-defined stereochemistry.

The ring-opening of activated aziridines or in situ generated aziridinium (B1262131) ions with a nucleophilic fluoride source is a key method for synthesizing anti-β-fluoroamines. nih.gov This transformation can be rendered enantioselective through the use of chiral catalysts. For instance, the desymmetrization of meso-aziridinium ions using a chiral hydrogen-bonding catalyst and an alkali metal fluoride can provide access to enantioenriched β-fluoroamines. digitellinc.com

A significant advancement in nucleophilic fluorination is the development of hydrogen bonding phase-transfer catalysis (HB-PTC). digitellinc.comacs.orgnih.gov This methodology utilizes neutral, chiral hydrogen-bond donors, such as bis-urea catalysts, to solubilize and activate alkali metal fluorides (e.g., CsF or KF) in organic solvents. digitellinc.comacs.org The chiral catalyst forms a complex with the fluoride anion, creating a chiral nucleophilic species that can then participate in enantioselective transformations. digitellinc.comacs.org

This strategy has been successfully applied to the enantioselective ring-opening of in situ formed meso-episulfonium and -aziridinium ions, yielding β-fluorosulfides and β-fluoroamines with high enantiomeric ratios. acs.org The effectiveness of this method highlights the ability of neutral N-alkyl-bis(urea) catalysts to bind fluoride more strongly than other ionic species in the reaction mixture, enabling efficient and enantioselective fluorination. acs.org

| Catalyst | Substrate | Fluoride Source | Key Feature | Product |

| Chiral bis-urea | meso-episulfonium/aziridinium ion | CsF, KF | Hydrogen bonding phase-transfer catalysis | Enantioenriched β-fluorosulfides/β-fluoroamines digitellinc.comacs.org |

| Chiral bis-urea | Azetidinium triflates | CsF | Coupling of two ionic reactants | Enantioenriched γ-fluoroamines acs.org |

Biocatalytic Approaches and Kinetic Resolution Techniques for Fluorinated Cycloalkanols and Cycloalkanamines

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral fluorinated compounds. Enzymes, such as hydrolases, can be employed in the kinetic resolution of racemic mixtures of fluorinated cycloalkanols or cycloalkanamines. This process involves the selective transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. While specific examples for (1S,2R)-2-fluorocyclohexan-1-amine were not found in the provided search results, the principles of biocatalytic resolution are well-established and represent a viable, though less explored, avenue for accessing such chiral building blocks.

Enzymatic Deracemization Methodologies

Enzymatic reactions offer a powerful tool for obtaining enantiomerically pure compounds under mild and environmentally friendly conditions. mdpi.com Hydrolases, particularly lipases, are widely used for the kinetic resolution of racemates. mdpi.com This approach typically involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate from the transformed product.

The deracemization process often involves the hydrolysis of a racemic ester or the acylation of a racemic alcohol or amine. mdpi.com For a precursor to this compound, a racemic mixture of 2-fluorocyclohexanol could be subjected to a lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer (e.g., the (1R,2S)-enantiomer) at a much higher rate than the other, leaving the desired (1S,2R)-2-fluorocyclohexanol with high enantiomeric excess. This enantiopure alcohol can then be converted to the target amine. Enzymes act in various media, including aqueous buffers, organic solvents, or two-phase systems, and exhibit high chemo-, regio-, and enantioselectivity. mdpi.com

Recent advancements in biocatalysis have expanded the range of available enzymes for chiral amine synthesis beyond simple resolutions. mdpi.com Engineered enzymes such as transaminases, imine reductases, and amine dehydrogenases can directly synthesize chiral amines from prochiral ketones or imines with high enantioselectivity. mdpi.com For instance, a prochiral 2-fluorocyclohexanone (B1314666) could potentially be converted directly to this compound using an engineered (R)-selective transaminase or an appropriate amine dehydrogenase. mdpi.comnih.gov

Application of Kazlauskas Rule for Stereochemical Assignment in Biocatalysis

When performing enzymatic resolutions of secondary alcohols, a key challenge is determining the absolute configuration of the resulting products. The Kazlauskas rule is an empirical model used to predict which enantiomer of a secondary alcohol will react faster in acylation or hydrolysis reactions catalyzed by common lipases, such as those from Candida rugosa and Pseudomonas cepacia. nih.govacs.org

The rule is based on a simplified model of the enzyme's active site. For a secondary alcohol, the hydroxyl group and the two substituents at the stereocenter are categorized by size (Large and Medium). The Kazlauskas rule predicts that the enantiomer where the hydroxyl group is oriented to the front, the large substituent to the back, and the medium substituent to the side will react faster. acs.org This allows chemists to predict and assign the stereochemistry of the unreacted alcohol and the acylated product in a kinetic resolution. researchgate.net

While widely applicable, exceptions to the rule exist. For example, in the resolution of certain γ-amino alcohols, an unexpected reversal of enantioselectivity by Candida rugosa lipase (B570770) was observed. nih.gov This deviation was attributed to a specific hydrogen bond between the substrate's carbamate (B1207046) group and a serine residue in the enzyme's active site, which stabilized the transition state of the otherwise less reactive S-enantiomer. nih.gov Such findings highlight that while the Kazlauskas rule is a valuable guideline, specific substrate-enzyme interactions can override the simple steric model.

Utilization of Chiral Auxiliaries in the Stereoselective Synthesis of Fluorinated Amines

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. cas.cn This strategy is one of the most reliable and widely used methods for asymmetric synthesis.

Sulfinyl Chiral Auxiliaries in Fluorinated Amine Synthesis

The use of N-tert-butanesulfinamide as a chiral auxiliary has become a powerful and prevalent method for the asymmetric synthesis of a wide array of chiral amines, including fluorinated derivatives. cas.cnnih.gov The synthesis begins with the condensation of enantiopure N-tert-butanesulfinamide with a ketone or aldehyde to form a chiral N-tert-butanesulfinyl imine. researchgate.net The sulfinyl group activates the imine for nucleophilic addition and acts as a potent chiral directing group, controlling the facial selectivity of the attack. cas.cn

A key advantage is the ready availability of both enantiomers of the auxiliary, allowing access to either enantiomer of the target amine. researchgate.net The stereoselective addition of various organometallic reagents to these imines, followed by the simple acidic removal of the sulfinyl group, provides the desired chiral amines in high yield and enantiopurity. researchgate.netbioorganica.com.ua The diastereoselectivity of these additions can be influenced by reaction conditions, particularly the solvent. For example, the addition of propargylic magnesium reagents to fluorinated aryl sulfinyl imines showed a complete reversal of diastereoselectivity when switching between coordinating (THF) and non-coordinating (DCM) solvents. acs.org

| Sulfinyl Imine | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| N-(pentafluorobenzylidene)-tert-butylsulfinamide | Propargylmagnesium bromide | THF | -78 | >95:5 |

| N-(pentafluorobenzylidene)-tert-butylsulfinamide | Propargylmagnesium bromide | DCM | -78 | <5:95 |

| N-(2,6-difluorobenzylidene)-tert-butylsulfinamide | 3-Methyl-1-butynylmagnesium bromide | DCM | -48 | >95:5 |

| N-(2,6-difluorobenzylidene)-tert-butylsulfinamide | 3-Methyl-1-butynylmagnesium bromide | THF | -78 | 20:80 |

Fluorinated Oxazolidine-Derived Chiral Auxiliary Systems

Oxazolidinones, particularly those popularized by David Evans, are another cornerstone of asymmetric synthesis. wikipedia.org More recently, fluorinated versions of these auxiliaries have been developed to enhance stereocontrol. The trifluoromethylated oxazolidine (B1195125) (FOX) chiral auxiliary, derived from trifluoroacetaldehyde (B10831) and a chiral amino alcohol, has proven highly effective. cyu.fr

These FOX auxiliaries are used to control reactions such as the alkylation, hydroxylation, or fluorination of amide enolates. cyu.fr The excellent diastereoselectivities achieved are attributed to a rigidifying interaction between the fluorine atoms of the auxiliary and the metal cation of the enolate, which effectively shields one face of the enolate from the electrophile. cyu.fr This method provides access to enantiopure α-chiral acids, aldehydes, and alcohols, which are versatile precursors for complex molecules. cyu.fr A significant advantage of this system is that the chiral auxiliary can be recovered in excellent yield after cleavage. cyu.fr Similarly, fluorous-supported oxazolidinone chiral auxiliaries have been prepared from readily available amino acids, facilitating purification via fluorous solid-phase extraction. nih.gov

Multi-Component Reactions and Cycloadditions for Functionalized Cyclohexylamine (B46788) Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials, are highly efficient for building molecular complexity. rug.nl Cycloaddition reactions, a type of MCR, are particularly powerful for constructing cyclic frameworks like the cyclohexyl ring. nih.govrsc.org

A recently developed visible-light-enabled intermolecular [4+2] cycloaddition provides facile access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govrsc.orgnih.gov This method involves the reaction of benzocyclobutylamines with α-substituted vinylketones under photoredox catalysis. nih.gov The reaction proceeds under mild conditions, exhibits broad functional group compatibility, and is atom-economical. nih.gov This strategy allows for the creation of two contiguous stereocenters, including an all-carbon quaternary center, in a single step. nih.gov Preliminary investigations into an asymmetric version using a chiral phosphoric acid co-catalyst have shown promising results, achieving good enantioselectivity. nih.gov

| Benzocyclobutylamine Substituent (on N-aryl) | α-Substituted Vinylketone | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 4-CF₃ | α-benzyl-vinyl-methylketone | 65 | >20:1 |

| 4-CO₂Et | α-benzyl-vinyl-methylketone | 71 | >20:1 |

| 4-Cl | α-benzyl-vinyl-methylketone | 68 | >20:1 |

| H | α-benzyl-vinyl-methylketone | 75 | >20:1 |

| 4-MeO | α-benzyl-vinyl-methylketone | 58 | >20:1 |

Derivatization Strategies for Functionalized this compound Analogues

The creation of analogues of this compound is crucial for exploring structure-activity relationships in drug discovery. The synthetic methodologies described previously are not only routes to the parent compound but also serve as inherent derivatization strategies.

By choosing different starting materials within these robust synthetic frameworks, a wide variety of functionalized analogues can be produced directly.

Sulfinyl Imine Method: The addition of different nucleophiles to a fluorinated sulfinyl imine precursor allows for the synthesis of diverse derivatives. For example, using organometallic reagents can introduce various alkyl or aryl groups, while additions of phosphite (B83602) anions can lead to aminophosphonic acids. bioorganica.com.ua

Multi-Component Reactions: The [4+2] cycloaddition strategy is highly modular. nih.govrsc.org By varying the substituents on the benzocyclobutylamine or the α-substituted vinylketone, a library of highly functionalized cyclohexylamine derivatives can be generated. nih.gov This allows for the introduction of different electronic and steric features around the core structure.

Biocatalysis: Enzymatic methods can be used to generate derivatives such as enantiopure fluorinated amino alcohols, which are valuable building blocks for further functionalization. nih.gov

These strategies demonstrate that derivatization is often an integral part of the main synthetic sequence, providing efficient and flexible access to a broad range of functionalized analogues of this compound for further investigation. bioorganica.com.uanih.gov

Mechanistic Investigations and Reaction Pathways of 1s,2r 2 Fluorocyclohexan 1 Amine Synthesis and Transformations

Detailed Reaction Mechanisms of Stereoselective Fluorination Processes

The introduction of a fluorine atom onto a cyclohexane (B81311) ring with high stereocontrol is a pivotal step in the synthesis of (1S,2R)-2-fluorocyclohexan-1-amine. A common strategy involves the epoxidation of a cyclohexene (B86901) precursor, followed by the regioselective ring-opening of the resulting epoxide with a fluoride (B91410) source.

A prevalent synthetic route commences with the Birch reduction of an appropriate aromatic precursor, such as benzonitrile, which can be followed by an in situ quench to install other substituents. nih.govbeilstein-journals.org The resulting cyclohexadiene is then subjected to a double epoxidation. nih.govbeilstein-journals.org The crucial step is the subsequent ring-opening of these epoxides using a hydrofluorination agent. Reagents like Deoxofluor or XtalFluor-E are employed to open the oxirane ring, introducing the fluorine atom. core.ac.uk For instance, treating an epoxide intermediate with XtalFluor-E in the presence of Et3N·HF can lead to the regioselective formation of a fluorohydrin. core.ac.uk The reaction of diepoxides with reagents like 3HF.NEt3 is also a key method for introducing fluorine. core.ac.uk

The stereoselectivity of these fluorination reactions can be influenced by neighboring groups. In systems containing a vicinal phenyl group, the fluorination of diol precursors derived from diepoxides has been observed to proceed with retention of configuration. This outcome is rationalized by the formation of a symmetrical phenonium ion intermediate (11), which is then attacked by the fluoride nucleophile. core.ac.uk

Table 1: Fluorinating Reagents in Cyclohexane Synthesis

| Reagent | Substrate | Key Observation | Reference |

|---|---|---|---|

| XtalFluor-E / Et3N·HF | Cyclohexene epoxide | Regioselective oxirane ring opening | core.ac.uk |

| Deoxofluor | Cyclohexene epoxide | Regioselective epoxide opening | core.ac.uk |

| Et3N·3HF | Diepoxide / Diol triflates | Ring opening to form fluorohydrins | nih.govcore.ac.uk |

Catalysis is instrumental in directing the regioselectivity and achieving high enantioselectivity in fluorination reactions. While the direct catalytic asymmetric fluorination of unactivated cyclohexanes to produce this compound is challenging, related catalytic systems provide profound mechanistic insights.

For example, primary-secondary diamine catalysts have been successfully used in the asymmetric Robinson annulation to synthesize fluorinated chiral cyclohexenones with excellent enantioselectivity (up to >99% ee) and diastereoselectivity. nih.gov This demonstrates the power of organocatalysis in creating stereogenic centers, including fluorinated quaternary ones, in a cyclohexane ring system. nih.gov

In other relevant systems, metal catalysis plays a crucial role. Palladium-catalyzed hydrosilylation of gem-difluoroallenes shows high regioselectivity, which is controlled by the electronic effects of the fluorine atoms and the nature of the phosphine (B1218219) ligand, such as DPEphos. acs.org Similarly, I(I)/I(III) organocatalysis enables the highly regioselective fluorination of unactivated allenes, providing access to valuable propargylic fluorides. nih.gov These examples underscore the principle that catalyst-substrate interactions are key to overcoming selectivity challenges in fluorination chemistry.

Mechanisms of Amination Reactions and Ring-Opening Processes of Intermediates

The introduction of the amine group to form the target compound is typically achieved either by the ring-opening of an epoxide with an amine or by the reduction of a nitrile group that was carried through the synthesis.

The ring-opening of cyclohexene oxide with amines is a direct approach to forming a β-aminoalcohol scaffold. researchgate.net This reaction is often catalyzed by metal complexes, such as those based on rare-earth metals or bismuth triflate. researchgate.netchempedia.info The mechanism is generally a nucleophilic addition of the amine to an activated epoxide ring. The reaction rate is sensitive to the electronic properties of the amine; amines with a higher pKa (i.e., more nucleophilic) are favored, while electron-deficient amines like perfluorinated aniline (B41778) show significantly lower reactivity. researchgate.net This supports a mechanism where the amine's nucleophilic attack is a key step.

Alternatively, a robust and commonly used pathway involves carrying a nitrile group through the fluorination sequence. nih.govbeilstein-journals.org Starting from benzonitrile, a Birch reduction and subsequent reactions lead to fluorinated cyclohexane nitrile intermediates. nih.govbeilstein-journals.org The final amination step is the reductive hydrogenation of the nitrile. This reduction can be achieved using reagents like nickel boride, generated in situ from nickel chloride and sodium borohydride, to furnish the desired primary amine. beilstein-journals.org

Table 2: Catalysts for Cyclohexene Oxide Ring-Opening with Nucleophiles

| Catalyst System | Nucleophile | Key Feature | Reference |

|---|---|---|---|

| Rare-earth metal complexes | Various amines | High catalytic activity under mild, solvent-free conditions | researchgate.net |

| Aluminum amine-phenolate complexes | - (Polymerization) | Provides mechanistic insight from kinetic and MS data | rsc.org |

| Bismuth triflate | p-Bromoaniline | Catalyzes reaction in aqueous micellar solution | chempedia.info |

Understanding Stereochemical Control in Asymmetric Syntheses

Achieving the specific (1S,2R) stereochemistry of 2-fluorocyclohexan-1-amine (B3318922) requires precise control throughout the synthetic sequence. The stereochemistry of the final product is a direct consequence of the stereochemical relationships established during the epoxidation, fluorination, and amination reactions.

The synthesis of various stereoisomers of tetrafluorocyclohexylamines highlights the methods used to control stereochemistry. nih.gov The process often begins with a stereoselective epoxidation of a cyclohexadiene. Although sometimes not perfectly selective, the resulting diastereomeric epoxides can often be separated. core.ac.uk The subsequent ring-opening reactions with fluoride are typically stereospecific, proceeding via an SN2-type mechanism, which results in an inversion of configuration at the attacked carbon. By choosing the appropriate epoxide isomer and controlling the regioselectivity of the ring-opening, specific fluorohydrin stereoisomers can be prepared. nih.govbeilstein-journals.org Further conversions, such as triflation followed by another fluorination step, also proceed with predictable stereochemistry, ultimately leading to a specific stereoisomer of the fluorinated cyclohexane core. nih.gov

The stereochemical outcomes of these reactions are governed by the relative energies of various possible transition states. In the epoxidation of certain substituted cyclohexenes, a directing effect, such as from a hydroxyl group, can stabilize one transition state over another through hydrogen bonding, leading to stereoselective oxidation. core.ac.uk

In reactions involving rearrangements, the stability of intermediates dictates the product distribution. The formation of a planar, symmetrical phenonium ion during the fluorination of a system with a vicinal phenyl group explains the observed retention of stereochemistry, as the nucleophile can attack from either face of the intermediate with equal probability, though subsequent steps can guide the final outcome. core.ac.uk

Computational studies, such as Density Functional Theory (DFT), have been used to elucidate the role of ligands in controlling selectivity in related catalytic reactions. acs.org These analyses reveal the specific interactions in the transition state that lower the energy barrier for the desired reaction pathway. The conformation of the cyclohexane ring itself is a critical factor. The high polarity of molecules containing multiple cis-oriented axial C-F bonds is a result of the energetic preference for conformations that maximize the alignment of these dipoles. researchgate.net

Both steric and electronic factors profoundly influence the regioselectivity, stereoselectivity, and rate of the reactions involved in synthesizing this compound.

Electronic Effects: The powerful electron-withdrawing nature of fluorine is a dominant electronic factor. nih.gov This effect governs the regiocontrol of reactions like palladium-catalyzed hydrosilylation, where the addition occurs at a specific position relative to the fluorine atoms. acs.org In the ring-opening of epoxides with amines, the nucleophilicity of the amine, an electronic property, is critical for reaction efficiency. researchgate.net The presence of an electron-rich phenyl group can lead to participation and rearrangement through a phenonium ion, a clear electronic influence on the reaction pathway. core.ac.uk

Steric Effects: Steric hindrance plays a crucial role in directing the approach of reagents. In the epoxidation of a substituted cyclohexene, the oxidant will preferentially attack the less hindered face of the double bond. Similarly, in the ring-opening of a substituted epoxide, the nucleophile (fluoride or amine) will typically attack the less sterically hindered carbon atom, a key factor in controlling regioselectivity. researchgate.net In some asymmetric syntheses, increased steric hindrance in the catalyst or substrate can lead to higher enantioselectivity by creating a more ordered and selective transition state. nih.govacs.org

While not a direct step in most syntheses of the title compound, understanding charge transfer processes in related systems provides valuable context. In the interaction between certain amino acids and photo-excited molecules, the reaction mechanism has been identified as proton-coupled electron transfer (PCET). rsc.org In this process, the transfer of an electron is immediately followed by the transfer of a proton. rsc.org The introduction of fluorine into amino acid structures significantly impacts their electronic properties, inducing positive shifts in reduction potentials. rsc.org This modification makes fluorinated amino acids valuable for studying and designing systems for hole-transfer, a process fundamental to molecular electronics. rsc.org These principles highlight the profound electronic consequences of fluorination, which can alter the fundamental reactivity and properties of amino-containing molecules.

Conformational Analysis and Stereochemical Characterization of Fluorinated Cyclohexylamines

Conformational Preferences of the Fluorocyclohexane (B1294287) Ring System

The cyclohexane (B81311) ring is well-known to adopt a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. For (1S,2R)-2-fluorocyclohexan-1-amine, two primary chair conformers are in equilibrium: one with the fluorine and amine groups in a diaxial arrangement and another with them in a diequatorial arrangement.

The conformational preference is largely dictated by the steric bulk of the substituents, which seek to minimize destabilizing 1,3-diaxial interactions. Generally, bulkier groups favor the more spacious equatorial position. Fluorine, being the smallest atom after hydrogen, has a relatively small A-value (a measure of the energetic preference for the equatorial position), suggesting a lesser steric demand compared to larger groups. However, in 1,2-disubstituted cyclohexanes like this compound, the conformational equilibrium is more complex, being influenced by a combination of steric and stereoelectronic factors. The relative stability of the diaxial versus diequatorial conformer is not solely dependent on the sum of their individual A-values but also on the gauche interaction between the vicinal fluorine and amine groups in the diequatorial conformer and potential transannular interactions in the diaxial conformer.

For instance, in the case of trans-1,2-dimethylcyclohexane, the diequatorial conformer is significantly more stable. However, the presence of a highly electronegative fluorine atom introduces electronic effects that can stabilize otherwise sterically disfavored conformations.

Stereoelectronic Effects of Fluorine on Cyclohexane Conformation and Reactivity

Stereoelectronic effects, which involve the spatial arrangement of electrons in orbitals, play a crucial role in the conformational behavior of fluorinated cyclohexanes. Two of the most significant are the gauche effect and the anomeric effect.

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned at a dihedral angle of approximately 60° (gauche) rather than 180° (anti). This phenomenon is often attributed to hyperconjugation, a stabilizing interaction involving the donation of electron density from a σ-bonding orbital to an adjacent σ-antibonding orbital. In the context of this compound, a gauche relationship exists between the C-F and C-N bonds in the diequatorial conformer. This interaction can contribute to the stability of this conformer. The primary explanation for the gauche effect involves the stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ antibonding orbital. nih.gov

The anomeric effect is a stereoelectronic phenomenon that describes the preference of a substituent at the anomeric carbon in a heterocyclic ring to occupy the axial position, despite potential steric hindrance. While classically described in heterocycles, analogous effects can be observed in cyclohexanes, particularly when an electronegative substituent is adjacent to a carbon bearing another electronegative group. In this compound, the presence of the electronegative fluorine atom can influence the conformational preference of the adjacent amino group through pseudo-anomeric effects. These effects can arise from hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair into the σ* orbital of the C-F bond, which would stabilize a conformation where these orbitals are anti-periplanar. This interaction would favor the diaxial conformer.

The interplay between these effects determines the final conformational equilibrium. The polarity of the solvent can also influence this equilibrium, with more polar solvents potentially favoring the conformer with the larger dipole moment.

Advanced Spectroscopic Methods for Stereochemical Assignment and Chiral Purity Assessment

The elucidation of the three-dimensional structure and chiral integrity of this compound relies on sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for conformational analysis. Key parameters include:

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values for the protons on the cyclohexane ring, it is possible to deduce the preferred conformation. For example, a large coupling constant (typically 8-13 Hz) is indicative of an anti-periplanar relationship between two axial protons, while smaller values (1-5 Hz) are characteristic of gauche interactions (axial-equatorial or equatorial-equatorial).

Nuclear Overhauser Effect (NOE): NOE spectroscopy provides information about the spatial proximity of atoms. The observation of an NOE between two protons indicates that they are close in space, which can help to distinguish between different conformers and confirm stereochemical assignments. For instance, in the diaxial conformer of this compound, NOEs would be expected between the axial protons at positions 1 and 3, and 2 and 4, and so on.

Vibrational Circular Dichroism (VCD) Spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comwikipedia.org VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore a powerful method for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules like this compound. bruker.comwikipedia.org

The experimental VCD spectrum is a unique fingerprint of a specific enantiomer in a particular conformation. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be unambiguously assigned. wikipedia.org Furthermore, the intensity of the VCD signal is directly proportional to the enantiomeric excess, making it a valuable tool for determining chiral purity. bruker.com

Computational Approaches to Conformational Landscape Exploration

Computational chemistry provides indispensable tools for understanding the conformational preferences of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to explore the potential energy surface of the molecule and identify the stable conformers. nih.gov

These computational approaches can:

Calculate the relative energies of different chair, twist-boat, and boat conformations, thus predicting the most stable conformer and the equilibrium populations of each.

Predict spectroscopic parameters , such as NMR chemical shifts, coupling constants, and VCD spectra, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. wikipedia.orgnih.gov

By combining experimental data from NMR and VCD with high-level computational studies, a comprehensive and detailed picture of the conformational landscape and stereochemical features of this compound can be achieved.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study on the conformational isomers of this compound.

| Conformer | Relative Energy (kcal/mol) | Calculated Dipole Moment (D) | Predicted ³J(H1,H2) (Hz) |

|---|---|---|---|

| Diequatorial | 0.00 | 2.5 | 3.2 |

| Diaxial | 1.85 | 3.1 | 10.5 |

This table showcases how computational methods can provide quantitative insights into the relative stabilities and spectroscopic properties of different conformers, which are essential for interpreting experimental results.

Applications of 1s,2r 2 Fluorocyclohexan 1 Amine in Advanced Organic Synthesis

As Chiral Building Blocks for the Construction of Complex Molecules

Chiral building blocks are fundamental to the synthesis of complex, single-enantiomer drugs and natural products. The defined stereochemistry of (1S,2R)-2-fluorocyclohexan-1-amine makes it an attractive starting material for the construction of more elaborate molecules. The presence of two distinct functional groups, an amine and a carbon-fluorine bond, on a stereochemically rigid scaffold allows for selective and sequential chemical modifications.

The amine group can be readily derivatized through acylation, alkylation, or sulfonylation, enabling its incorporation into larger molecular frameworks. For instance, the formation of amide bonds is one of the most common strategies in medicinal chemistry for building complex molecules. nih.gov The fluorine atom, while generally stable, can influence the reactivity of the cyclohexane (B81311) ring and can be a key pharmacophore in the final target molecule. The synthesis of diverse sp3-rich compounds from common precursors through scaffold remodeling is a powerful strategy in modern drug discovery, and this compound is a prime candidate for such approaches. nih.gov

The development of new drugs increasingly relies on the use of chiral building blocks to optimize hit-to-lead compounds and even in the initial stages of identifying hit compounds. pnas.org This is driven by the fact that most biological targets are chiral, and the interaction between a drug and its receptor is highly dependent on a precise stereochemical match. pnas.org

Table 1: Potential Derivatization Reactions of this compound as a Chiral Building Block

| Reaction Type | Reagent/Catalyst Example | Potential Product Class |

| N-Acylation | Acid chloride, Carboxylic acid + coupling agent | Chiral amides |

| N-Alkylation | Alkyl halide, Reductive amination with aldehydes/ketones | Secondary/tertiary amines |

| N-Sulfonylation | Sulfonyl chloride | Chiral sulfonamides |

| Ring-opening/fragmentation | Strong base/acid (hypothetical) | Functionalized acyclic compounds |

Role as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

Chiral amines and their derivatives are extensively used as ligands for metal-catalyzed asymmetric reactions and as chiral auxiliaries to control the stereochemical outcome of a reaction. mdpi.com The this compound scaffold is analogous to the well-known 1,2-diaminocyclohexane (DACH) and other C2-symmetric diamines, which are privileged structures in asymmetric catalysis. nih.gov

The nitrogen atom of this compound can coordinate to a metal center, and the adjacent fluorine atom can exert a significant electronic and steric influence on the catalytic environment. This can lead to high levels of enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. capes.gov.br The development of chiral primary amine-based organocatalysts has also emerged as a powerful tool in asymmetric synthesis, and this compound could serve as a precursor to such catalysts. researchgate.net

Furthermore, the fluorine atom could engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrate or other components of the catalytic system, further enhancing stereocontrol. The use of chiral anions in phase-transfer catalysis often relies on hydrogen bonding between the catalyst and the substrate, a principle that could be exploited with derivatives of this compound. pnas.org

Table 2: Potential Applications in Asymmetric Catalysis

| Catalysis Type | Potential Role of this compound derivative | Example Reaction |

| Metal-Catalyzed Asymmetric Hydrogenation | Chiral ligand for Rh, Ru, or Ir catalysts | Enantioselective reduction of prochiral ketones or olefins |

| Asymmetric Transfer Hydrogenation | Chiral ligand for transition metal catalysts | Enantioselective reduction of ketones and imines |

| Asymmetric C-C Bond Formation | Chiral ligand for Pd, Cu, or Ni catalysts | Asymmetric allylic alkylation, Michael additions |

| Organocatalysis | Precursor to a chiral primary amine catalyst | Enantioselective aldol (B89426) or Mannich reactions |

Intermediates in the Synthesis of Fluorinated Bioactive Compounds and Pharmaceuticals

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance their pharmacological properties. Chiral fluoroamines are particularly valuable motifs in medicinal chemistry.

This compound is a quintessential β-fluoroamine, a structural motif known to be present in potent enzyme inhibitors. whiterose.ac.uk The synthesis of chiral amines is of central importance to pharmaceutical chemistry, and the inclusion of fluorine can increase potency and slow metabolism. whiterose.ac.uk While the direct antiviral activity of this specific compound is not documented, structurally related fluorinated nucleosides and other small molecules have been investigated as antiviral agents. mdpi.comacs.org The synthesis of optically enriched β-fluoroamines can be challenging, and having access to a pre-formed chiral building block like this compound would be highly advantageous. It can be envisioned as a key component in the synthesis of more complex drug candidates where the fluorinated cyclohexylamine (B46788) moiety is a critical pharmacophore.

The quest for novel bioactive compounds necessitates the exploration of new chemical space. The use of sp3-rich building blocks is a current trend in drug discovery to move away from the flat, aromatic structures that have dominated screening libraries. nih.gov this compound, with its three-dimensional structure and defined stereochemistry, is an ideal starting point for generating libraries of novel, sp3-rich compounds.

The ability to functionalize the amine and potentially other positions on the cyclohexane ring allows for the creation of a diverse set of molecules with distinct three-dimensional shapes. This diversity is crucial for increasing the chances of finding a hit in a high-throughput screening campaign. The development of synthetic methodologies that allow for the rapid diversification of such scaffolds is a key area of research. nih.gov

Development of Novel Synthetic Methodologies Leveraging its Unique Structural Features

The unique combination of a vicinal fluoro and amino group on a rigid cyclohexane ring in this compound could inspire the development of new synthetic methods. For example, the fluorine atom could act as a directing group in reactions on the cyclohexane ring, or the vicinal arrangement of the two substituents could be exploited in rearrangement or elimination reactions to generate novel unsaturated systems.

The development of catalytic enantioselective methods for the synthesis of vicinal fluoroamines is an active area of research, and this compound could serve as a benchmark for new synthetic strategies. nih.gov For instance, methods involving the asymmetric fluorination of enamines or the hydroamination of fluoroalkenes could be envisioned for its synthesis or the synthesis of its analogs. The development of such methods would not only provide access to this specific compound but also to a broader class of chiral fluorinated amines. acs.org

Computational and Theoretical Investigations on 1s,2r 2 Fluorocyclohexan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For (1S,2R)-2-fluorocyclohexan-1-amine, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to understand its fundamental properties.

Electronic Structure: The presence of the electronegative fluorine atom and the nitrogen of the amine group significantly influences the electron distribution within the cyclohexane (B81311) ring. DFT calculations would likely reveal a polarization of the C-F and C-N bonds, leading to partial positive charges on the adjacent carbon atoms and partial negative charges on the fluorine and nitrogen atoms. This charge distribution is crucial for the molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, key indicators of reactivity, would also be determined. The HOMO is expected to be localized primarily on the nitrogen atom of the amine group, indicating its nucleophilic character, while the LUMO would likely be associated with the antibonding orbitals of the C-F and C-N bonds.

Reactivity Descriptors: Quantum chemical calculations can provide various descriptors to predict reactivity. The molecular electrostatic potential (MEP) map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the MEP would likely show a negative potential around the fluorine and nitrogen atoms, making them susceptible to electrophilic attack, and positive potentials around the hydrogen atoms of the amine group and the cyclohexane ring.

Molecular Modeling of Stereoselective Reactions and Transition States

Molecular modeling is a powerful tool for investigating the mechanisms and stereochemical outcomes of chemical reactions. For this compound, this would involve modeling its participation in various reactions to understand how its specific stereochemistry influences the formation of products.

Transition State Analysis: Computational modeling can locate and characterize the transition state structures for reactions involving this compound. By calculating the energy of these transition states, chemists can predict the most favorable reaction pathways. For instance, in a nucleophilic substitution reaction at the carbon bearing the fluorine atom, modeling could determine the energy barriers for different attack trajectories of a nucleophile, thus predicting the stereochemical outcome (e.g., inversion or retention of configuration). Theoretical studies on the elimination reactions of related 3-halocyclohexenes have shown that the stereochemical arrangement of the leaving groups significantly impacts the stability of the transition states for different elimination pathways (e.g., anti- or syn-elimination).

Prediction of Stereochemical Outcomes and Selectivity

Building upon the principles of molecular modeling, computational methods can predict the stereochemical outcomes of reactions involving this compound with a certain degree of accuracy.

Conformational Control: The conformational preferences of the cyclohexane ring in this compound play a critical role in determining the approach of reagents and, consequently, the stereoselectivity of a reaction. The fluorine and amine substituents can exist in either axial or equatorial positions, and the relative stability of these conformers influences the reactivity. Computational studies on fluorocyclohexane (B1294287) have shown a preference for the fluorine atom to occupy the equatorial position to minimize steric strain. However, the presence of the adjacent amine group and potential intramolecular hydrogen bonding could alter this preference. By calculating the energies of the different conformers and the transition states leading to various stereoisomeric products, a prediction of the major product can be made.

Analysis of Non-Covalent Interactions and Specific Fluorine Effects

The fluorine atom in this compound introduces specific non-covalent interactions that can significantly impact its structure, stability, and interactions with other molecules.

Intramolecular Interactions: One of the key non-covalent interactions to consider is the potential for an intramolecular hydrogen bond between the amine group's hydrogen and the fluorine atom (N-H···F). The strength of this interaction would depend on the geometry of the molecule, specifically the dihedral angle between the C-N and C-F bonds. Computational analysis using methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis could quantify the strength and nature of such an interaction.

Intermolecular Interactions: In the solid state or in solution, this compound can engage in various intermolecular non-covalent interactions. These include standard hydrogen bonds (N-H···N), as well as weaker interactions involving the fluorine atom. Depending on the electronic environment, the fluorine atom can act as a hydrogen bond acceptor or, more rarely, as a halogen bond donor. The ability of organic fluorine to participate in such interactions is a subject of ongoing research. mdpi.com Computational studies on fluorinated aromatic compounds have demonstrated that fluorine substitution can significantly alter the nature of non-covalent interactions with other molecules.

Specific Fluorine Effects: The "fluorine gauche effect," where a gauche arrangement of fluorine and another electronegative group or a lone pair is favored, could influence the conformational preferences of this compound. This effect arises from hyperconjugative interactions and can lead to conformations that might not be predicted by simple steric arguments.

Data on Related Compounds

While specific data for the target molecule is unavailable, studies on related fluorinated cyclohexanes provide some insight. For example, computational analysis of fluorocyclohexane has been performed to determine the energy difference between the axial and equatorial conformers.

| Compound | Computational Method | Basis Set | Property | Calculated Value |

| Fluorocyclohexane | MP2 | aug-cc-pVTZ | Free Energy Difference (G_ax - G_eq) | 0.19 kcal/mol |

This table is based on data for a related compound and is for illustrative purposes only.

An exploration of the forward-looking research trajectories and burgeoning trends surrounding this compound reveals a landscape rich with potential for innovation in synthetic chemistry, catalysis, and biomedical applications. As a chiral, fluorinated scaffold, this compound sits at the intersection of several key areas in modern medicinal and materials chemistry. The strategic incorporation of a fluorine atom imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity, making its derivatives highly sought-after in drug discovery. researchgate.netnih.govsigmaaldrich.com The following sections delve into the key areas of future research that are poised to unlock the full potential of this and related fluorinated cyclic amines.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (1S,2R)-2-fluorocyclohexan-1-amine with high enantiomeric purity?

- Methodological Answer : The synthesis can be optimized using cesium fluoride (CsF) under hydrogen-bonding phase-transfer catalysis. Key parameters include:

- Catalyst Loading : 0.5–5 mol% of chiral phase-transfer catalysts (e.g., (S)-3) to enhance stereoselectivity .

- Reaction Time : 24–72 hours at room temperature, with stirring at 900 rpm to ensure efficient mixing .

- Solvent : Dichloromethane (DCM) at a concentration of 1 M .

- CsF Equivalents : 1.2 equivalents to balance reactivity and minimize side reactions .

- Workup : Post-reaction drying in vacuo at 200°C for 48 h to remove residual solvents .

Reference Data :

| Parameter | Value |

|---|---|

| Catalyst | (S)-3 (0.5–5 mol%) |

| CsF | 1.2 equiv |

| Solvent | DCM (1 M) |

| Reaction Time | 24–72 h |

| Stirring Speed | 900 rpm |

| Drying Conditions | 200°C, 48 h |

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- 19F NMR : Quantify fluorinated products using 4-fluoroanisole as an internal standard .

- HPLC : Analyze enantiomeric excess (ee) with chiral stationary phases .

- X-ray Crystallography : Confirm absolute configuration of recrystallized salts (e.g., trifluoroacetate derivatives) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns (refer to protocols in and ) .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during the synthesis of fluorinated cyclohexylamines, and how can they be mitigated?

- Methodological Answer : Fluorine’s electronegativity can distort transition states, leading to epimerization. Mitigation strategies include:

- Phase-Transfer Catalysis : Use chiral catalysts (e.g., (S)-3) to stabilize intermediates and enforce stereochemical control .

- Low-Temperature Reactions : Minimize thermal energy to reduce racemization .

- Solid-State Characterization : Monitor crystal packing effects (e.g., via DSC and X-ray) to identify stable polymorphs .

- Computational Modeling : Predict steric and electronic effects using tools like Dynochem to optimize reaction trajectories .

Q. How do computational models contribute to optimizing reaction parameters for scaling up the synthesis of this compound?

- Methodological Answer :

- Kinetic Modeling : Dynochem simulations assess heat transfer and mixing efficiency in large-scale reactors, ensuring safe exothermic reaction scaling .

- Solubility Predictions : Model CsF particle distribution in DCM to prevent agglomeration and improve reagent accessibility .

- Catalyst Recovery Simulations : Optimize recycling of phase-transfer catalysts to reduce costs (e.g., via solvent extraction or filtration) .

Specialized Methodological Considerations

Q. What analytical techniques are most effective for detecting trace impurities in fluorinated cyclohexylamines?

- Methodological Answer :

- GC-MS/FTIR-ATR : Identify volatile byproducts (e.g., dehalogenated intermediates) with GC-MS and confirm functional groups via FTIR .

- HPLC-TOF : Resolve non-volatile impurities (e.g., diastereomeric byproducts) with high mass accuracy .

- 19F NMR Spin-Trapping : Detect fluorine-containing degradation products at ppm-level sensitivity .

Q. How does fluorination impact the conformational dynamics of cyclohexylamines in solution?

- Methodological Answer :

- Dynamic NMR : Measure axial-equatorial equilibria to assess fluorine’s gauche effect on chair conformations .

- DFT Calculations : Compare computed and experimental H/F coupling constants to validate conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.